molecular formula C22H13NO3 B611542 6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-15-3

6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No. B611542
M. Wt: 339.35
InChI Key: YYRINQRAIIGEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCCF-339 is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on naphtho[2,1-b]furan derivatives reported the synthesis of new compounds through Vilsmeier formylation and subsequent reactions to afford derivatives with potential biological activities. These compounds showed promising effects against tested bacteria and fungi (El-Wahab et al., 2011).
  • Research into pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety detailed the synthesis of novel compounds from 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, showcasing the versatility of naphthofuran derivatives in creating heterocyclic compounds (Abdelhamid et al., 2012).

Biological Evaluation and Potential Applications

  • Another study synthesized and evaluated 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles for their antimicrobial, anti-inflammatory, and other biological activities, establishing the potential therapeutic applications of naphthofuran derivatives (Kumaraswamy et al., 2008).
  • A notable study focused on the design, synthesis, and anti-proliferative activity of pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors, highlighting the significant potential of such compounds in cancer therapy (Abdel-Rahman et al., 2021).

properties

CAS RN

652138-15-3

Product Name

6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one

Molecular Formula

C22H13NO3

Molecular Weight

339.35

IUPAC Name

6-(furan-2-yl)-2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one

InChI

InChI=1S/C22H13NO3/c24-19-13-21(14-7-9-23-10-8-14)26-22-16-5-2-1-4-15(16)17(12-18(19)22)20-6-3-11-25-20/h1-13H

InChI Key

YYRINQRAIIGEQV-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=NC=C2)OC3=C1C=C(C4=CC=CO4)C5=CC=CC=C53

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCCF-339, UCCF 339, UCCF339

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
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6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
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6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
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6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
Reactant of Route 5
6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
Reactant of Route 6
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6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one

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